molecular formula C9H7F3O2 B1420879 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one CAS No. 1214372-36-7

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one

Cat. No.: B1420879
CAS No.: 1214372-36-7
M. Wt: 204.15 g/mol
InChI Key: MWMOUUMPTVYZAJ-UHFFFAOYSA-N
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Description

“1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one” is a chemical compound with the IUPAC name 1-[2-(difluoromethoxy)-4-fluorophenyl]ethanone . It has a molecular weight of 204.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Crystal Structure and Interaction Analysis : The compound 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, which shares structural similarities with 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one, has been studied for its crystal structure. In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds, forming inversion dimers with R 2 2(16) graph-set motifs. This research provides insights into molecular interactions and stability in crystal structures (Abdel‐Aziz et al., 2012).

  • Liquid Crystal Research : The study of liquid crystals with fluorinated molecules, such as 1-[3-fluoro-4-(1-methylheptyloxycarbonyl)phenyl]-2-[4-2,2,3,3,4,4,4-heptafluorobutoxybutoxy)biphenyl-4-yl]ethane, reveals rich polymorphism in their phases. These studies are crucial for understanding the dynamics in ferro- and antiferroelectric phases, which has implications in the development of advanced materials and technologies (Kolek et al., 2013).

  • Fluorination Capabilities and Stability : The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent highlights its high thermal stability and resistance to hydrolysis. This agent is important for its fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity, which is significant in the synthesis of fluorinated compounds used in drug discovery (Umemoto et al., 2010).

  • Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes : The use of fluoroform as a source of difluorocarbene for converting phenols and thiophenols to difluoromethoxy and difluorothiomethoxy derivatives is a significant advancement. This method offers moderate to good yields of the respective products, contributing to the development of new synthetic routes in organic chemistry (Thomoson & Dolbier, 2013).

  • Organometallic Research : The study of ruthenium allenylidene/alkenylcarbyne complexes, including those derived from 1-(4-fluorophenyl)prop-2-yn-1-ol, provides insights into the synthesis of γ-substituted vinylidene, chroman-2-ylidene, and hexahydrochromen-2-ylidene. This research is significant for understanding the reactivity and applications of these organometallic complexes in catalysis and material science (Bustelo et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[2-(difluoromethoxy)-4-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMOUUMPTVYZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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